molecular formula C11H9NO3 B6271573 methyl 5-hydroxyisoquinoline-1-carboxylate CAS No. 2090987-91-8

methyl 5-hydroxyisoquinoline-1-carboxylate

Cat. No. B6271573
CAS RN: 2090987-91-8
M. Wt: 203.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-hydroxyisoquinoline-1-carboxylate (MHIQ) is a compound that has been studied extensively in both scientific research and laboratory experiments. It is an organic compound belonging to the class of heterocyclic compounds that contain an aromatic ring with a nitrogen atom as the heteroatom. This compound has been found to possess a variety of biochemical and physiological effects, and has been used in various applications such as drug discovery, drug development, and pharmaceuticals.

Mechanism of Action

Methyl 5-hydroxyisoquinoline-1-carboxylate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting the activity of this enzyme, methyl 5-hydroxyisoquinoline-1-carboxylate can reduce inflammation and pain. Additionally, methyl 5-hydroxyisoquinoline-1-carboxylate has been found to act as an antioxidant, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
methyl 5-hydroxyisoquinoline-1-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant effects, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the body, which can improve cognitive function and memory. Additionally, methyl 5-hydroxyisoquinoline-1-carboxylate has been found to possess anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxyisoquinoline-1-carboxylate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is relatively easy to obtain in pure form. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant deterioration. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be toxic if not handled properly.

Future Directions

There are a variety of potential future directions for the use of methyl 5-hydroxyisoquinoline-1-carboxylate. For example, it could be used in the development of new drugs or treatments for various diseases, such as cancer. Additionally, it could be used to study the effects of various drugs on the human body, as well as to identify potential new drugs and treatments. Additionally, it could be used to study the pharmacokinetics of drugs and to study the biochemical and physiological effects of drugs. Finally, it could be used to study the effects of various environmental pollutants on the human body.

Synthesis Methods

Methyl 5-hydroxyisoquinoline-1-carboxylate can be synthesized using a variety of methods, including the reaction of 5-hydroxyisoquinoline with methyl iodide and a base catalyst. This reaction results in the formation of a methyl ester, which is then hydrolyzed to give the desired product. Other methods of synthesis include the reaction of 5-hydroxyisoquinoline with acetic anhydride, followed by hydrolysis to give the desired product.

Scientific Research Applications

Methyl 5-hydroxyisoquinoline-1-carboxylate has been used extensively in scientific research, particularly in the field of drug discovery and drug development. It has been used to study the effects of various drugs on the human body, as well as to identify potential new drugs and treatments. Additionally, it has been used to study the pharmacokinetics of drugs and to study the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-hydroxyisoquinoline-1-carboxylate involves the reaction of 5-hydroxyisoquinoline-1-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "5-hydroxyisoquinoline-1-carboxylic acid", "Methanol", "Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "Add 5-hydroxyisoquinoline-1-carboxylic acid and methanol to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold methanol", "Dry the solid to obtain methyl 5-hydroxyisoquinoline-1-carboxylate" ] }

CAS RN

2090987-91-8

Product Name

methyl 5-hydroxyisoquinoline-1-carboxylate

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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